![molecular formula C6H6ClN3 B1322116 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 954232-71-4](/img/structure/B1322116.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The dihydro structure at the 6,7-positions can be oxidized to form the corresponding pyrrolo[3,4-D]pyrimidine, or reduced to yield fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Basic Information
- Chemical Formula : C6H6ClN3
- Molecular Weight : 155.58 g/mol
- CAS Number : 954232-71-4
Pharmaceutical Intermediates
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of kinase inhibitors, which are critical for treating a range of diseases, including cancer and inflammatory conditions. The compound's structure allows for modifications that enhance the selectivity and efficacy of these inhibitors .
Anticancer Agents
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, certain synthesized derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .
Antiviral Properties
The compound has also been explored for its antiviral activities. Some studies suggest that derivatives can interfere with viral replication processes, making them potential candidates for antiviral drug development .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is another area of active research. It has been suggested that certain modifications can lead to compounds that effectively reduce inflammation, which could be beneficial in treating various inflammatory diseases .
Case Study 1: Synthesis of Kinase Inhibitors
A study published in Eureka Select detailed the synthesis of a series of kinase inhibitors derived from this compound. The researchers demonstrated how structural modifications led to compounds with enhanced activity against specific kinases involved in cancer pathways. The study highlighted the importance of this compound as a scaffold for developing targeted therapies .
Case Study 2: Antiviral Activity Assessment
In another investigation, derivatives of this compound were tested for their ability to inhibit viral replication in vitro. The results showed promising activity against several viral strains, suggesting a viable pathway for developing new antiviral agents based on this structure .
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- CAS Registry Number : 84153-82-2 (free base), 954232-71-4 (hydrochloride salt)
- Molecular Formula : C₆H₅ClN₄ (free base), C₆H₆ClN₄·HCl (hydrochloride salt)
- Molecular Weight : 168.59 g/mol (free base), 205.06 g/mol (hydrochloride)
Structural Features :
This compound consists of a pyrrolidine ring fused to a pyrimidine ring, with a chlorine substituent at the 2-position of the pyrimidine moiety. The dihydro (6,7) designation indicates partial saturation in the pyrrolidine ring, enhancing stability while retaining reactivity for further functionalization .
Applications :
Primarily used as a key intermediate in synthesizing pharmacologically active molecules, including kinase inhibitors (e.g., FAK/Pyk2 inhibitors) and antimicrobial agents .
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo[3,4-d]pyrimidine Derivatives
Key Insights :
- Chlorine Substituents : The 2-chloro derivative exhibits moderate electrophilicity, ideal for Suzuki coupling or amination reactions. In contrast, the 2,4-dichloro analog allows sequential functionalization but may require harsher conditions .
- Cyclopropyl Group : Introduces steric hindrance, improving selectivity in kinase inhibitors (e.g., FAK/Pyk2) by preventing off-target binding .
- Benzyl Group : Enhances lipid solubility, critical for blood-brain barrier penetration in CNS-targeting drugs .
Comparison with Pyrazolo[3,4-d]pyrimidine and Pyrido[3,4-d]pyrimidine Analogs


Key Insights :
- Electronic Properties : The pyrrolo[3,4-d]pyrimidine’s partially saturated ring reduces aromaticity compared to pyrazolo or pyrido analogs, altering electronic distribution and binding modes .
- Biological Activity : Pyrazolo derivatives show stronger kinase inhibition due to pyrazole’s hydrogen-bonding capacity, while pyrido analogs are preferred in anticancer agents for DNA interaction .
Key Insights :
- Amino Substitutions: 2,4-Diamino derivatives demonstrate superior kinase inhibition compared to chloro analogs, attributed to hydrogen-bonding interactions with ATP pockets .
- Hybrid Structures : Fusion with pyrazole or pyridine rings expands therapeutic scope, such as cGMP modulation for cardiovascular drugs .
Biological Activity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C₆H₆ClN₃
- Molecular Weight : 155.58 g/mol
- CAS Number : 954232-71-4
- Appearance : Pale yellow powder
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular processes.
Anticancer Activity
Research indicates that pyrrolo[3,4-D]pyrimidine derivatives exhibit potent anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : A study demonstrated that derivatives of pyrrolo[3,4-D]pyrimidine significantly inhibit the growth of human tumor cell lines through specific mechanisms targeting folate receptors (FR) and proton-coupled folate transporters (PCFT). The compound's ability to inhibit the enzyme GARFTase was particularly noted, which is crucial for purine biosynthesis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of key enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G1-phase arrest in cancer cell lines, indicating its potential to disrupt normal cell cycle progression and induce apoptosis .
Study 1: Antiproliferative Effects
A notable study focused on the antiproliferative effects of pyrrolo[3,4-D]pyrimidine derivatives against various cancer cell lines. The results indicated:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 1.5 | HeLa |
Another derivative | 0.8 | MDA-MB-231 |
Control (MTX) | 10 | IGROV1 |
This data suggests that the compound is significantly more potent than traditional antifolate agents like Methotrexate (MTX) in certain contexts .
Study 2: Mechanistic Insights
Another investigation into the mechanistic pathways revealed that:
- The compound induces apoptosis via mitochondrial pathways.
- It alters microtubule dynamics leading to mitotic arrest in treated cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization and chlorination steps. A common approach starts with a pyrrolo-pyrimidine precursor, where chlorination is achieved using POCl₃ under reflux conditions (120–140°C) . For intermediates requiring regioselective functionalization, FeCl₃/NaI in acetonitrile (ACN) can promote halogenation at specific positions . Post-synthesis purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol or methanol . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvents) .
Q. How is the compound characterized analytically?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, NH signals at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 154.03 for C₆H₅ClN₃) .
- FTIR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state studies .
Q. What are the primary research applications of this compound?
Methodological Answer: The compound serves as a versatile intermediate in medicinal chemistry:
- Kinase Inhibitor Development : Its pyrrolo-pyrimidine core mimics ATP-binding motifs, enabling scaffold modification for selectivity .
- Antiviral/Anticancer Agents : Substituents at the 2-chloro position are optimized for target binding (e.g., CXCR2 antagonism in immune disorders) .
Advanced Research Questions
Q. How can regioselectivity challenges during chlorination be addressed?
Methodological Answer: Regioselectivity depends on reaction conditions and catalysts:
- Catalytic Systems : FeCl₃/NaI in ACN directs chlorination to electron-rich positions via radical intermediates .
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side products .
- Computational Guidance : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What strategies mitigate impurities in large-scale synthesis?
Methodological Answer: Critical steps include:
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates and adjust stoichiometry .
- Recrystallization Optimization : Solvent screening (e.g., DMSO/water mixtures) removes polar byproducts .
- Chiral Resolution : For enantiomeric impurities, employ chiral HPLC (Chiralpak AD-H column) or enzymatic resolution .
Q. How are computational methods (e.g., QSAR) applied to study this compound?
Methodological Answer:
- 2D-QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 2-position enhance kinase inhibition .
- Molecular Dynamics (MD) : Simulate binding to targets like CXCR2 using AMBER or GROMACS; analyze hydrogen-bonding networks and hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism to prioritize derivatives .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Solutions:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies; isolate and test individual impurities for off-target effects .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPICIAGVDFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624523 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954232-71-4 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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